![molecular formula C22H25N3O B2588863 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide CAS No. 478077-15-5](/img/structure/B2588863.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential in improving monoclonal antibody production in Chinese hamster ovary cell cultures .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various tactical approaches .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of a similar compound on monoclonal antibody production .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One study focused on the synthesis and X-ray study of purine and pyrimidine derivatives, highlighting the structural peculiarities of cyclopropane rings and their configurations, which could provide insight into the reactivity and interaction of similar compounds like N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide (Cetina et al., 2004).
Bioactivity and Potential Therapeutic Applications
Another area of interest is the synthesis of compounds with potential antidepressant and nootropic effects. For instance, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone was explored for their antidepressant and nootropic activities, demonstrating the potential for CNS active agents (Thomas et al., 2016).
Agricultural and Industrial Applications
The development of herbicides is another application. Dimethylpropynylbenzamides, for example, have shown herbicidal activity against annual and perennial grasses, suggesting the utility of similar compounds in agriculture (Viste et al., 1970).
Monoclonal Antibody Production
Research has also been conducted on compounds that can improve monoclonal antibody production in Chinese hamster ovary cell culture, indicating the relevance of chemical compounds in enhancing biotechnological processes. A specific compound increased monoclonal antibody production, highlighting the role of chemical modulators in bioproduction enhancement (Aki et al., 2021).
Mecanismo De Acción
While the exact mechanism of action for this compound is not known, it is believed to improve monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-17(2)25(15-18-8-4-3-5-9-18)22(24-12-6-7-13-24)20(16)14-23-21(26)19-10-11-19/h3-9,12-13,19H,10-11,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNEDKGHSMLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2CC2)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)
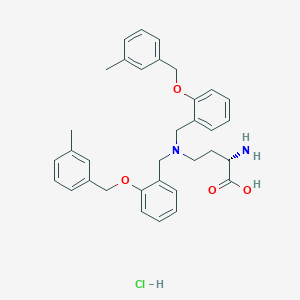
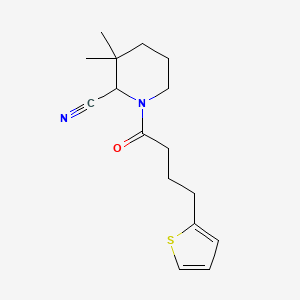
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/no-structure.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)

![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)
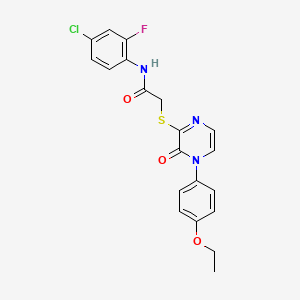
![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)
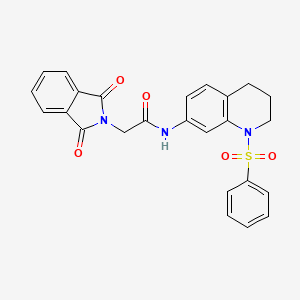
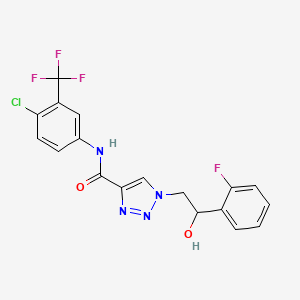
![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)
![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)